molecular formula C18H15F3N2O3 B12506185 (E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide

(E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide

Katalognummer: B12506185
Molekulargewicht: 364.3 g/mol
InChI-Schlüssel: RENFOUMHMCQSEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group, a trifluoromethoxy group, and a butanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylamine, 4-(trifluoromethoxy)benzaldehyde, and butanoyl chloride.

    Condensation Reaction: The phenylamine reacts with 4-(trifluoromethoxy)benzaldehyde in the presence of a base to form an intermediate Schiff base.

    Acylation: The Schiff base is then acylated with butanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents may also be used to optimize the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and trifluoromethoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-3-oxo-N-phenyl-2-((4-methoxyphenylamino)methylene)butanamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (E)-3-oxo-N-phenyl-2-((4-chlorophenylamino)methylene)butanamide: Contains a chlorophenyl group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (E)-3-oxo-N-phenyl-2-((4-(trifluoromethoxy)phenylamino)methylene)butanamide imparts unique chemical and physical properties, such as increased lipophilicity and potential for enhanced biological activity, distinguishing it from similar compounds.

Eigenschaften

Molekularformel

C18H15F3N2O3

Molekulargewicht

364.3 g/mol

IUPAC-Name

3-hydroxy-N-phenyl-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]but-2-enamide

InChI

InChI=1S/C18H15F3N2O3/c1-12(24)16(17(25)23-14-5-3-2-4-6-14)11-22-13-7-9-15(10-8-13)26-18(19,20)21/h2-11,24H,1H3,(H,23,25)

InChI-Schlüssel

RENFOUMHMCQSEO-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(C=NC1=CC=C(C=C1)OC(F)(F)F)C(=O)NC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.